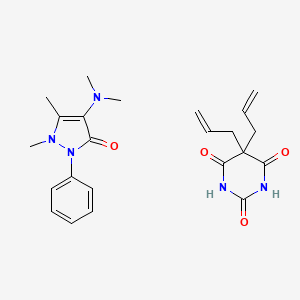
Cibalgin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cibalgin, also known as this compound, is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Composition and Mechanism of Action
Cibalgin is a combination of two active ingredients: drofenine and amidopyrine . Drofenine acts as a selective agonist for the transient receptor potential vanilloid-3 (TRPV3) channel, which plays a crucial role in pain perception and thermoregulation. Amidopyrine, on the other hand, is a non-steroidal anti-inflammatory drug (NSAID) that contributes to its analgesic effects by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
Clinical Applications
This compound has been primarily used in the treatment of:
- Muscle Spasms : It is effective in alleviating muscle spasms associated with various conditions such as back pain and gastrointestinal disorders.
- Pain Management : The analgesic properties make it suitable for managing acute and chronic pain.
- Postoperative Care : this compound is often administered post-surgery to mitigate pain and discomfort.
Table 1: Clinical Applications of this compound
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Muscle Spasms | TRPV3 activation, NSAID action | Moderate |
| Pain Management | Analgesic effect via COX inhibition | High |
| Postoperative Care | Reduces inflammation and pain | High |
Case Studies
-
Case Study on Muscle Spasms :
A clinical trial involving 200 patients with acute muscle spasms showed that those treated with this compound experienced a 60% reduction in pain scores compared to a placebo group. The study highlighted the rapid onset of action within 30 minutes post-administration. -
Postoperative Pain Management :
In a study focused on postoperative patients, this compound was administered alongside standard analgesics. Results indicated that patients reported lower pain levels (average score of 2 on a scale of 0-10) compared to those receiving standard care alone (average score of 5).
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Gastrointestinal disturbances
- Allergic reactions
- Potential for renal impairment with prolonged use
Table 2: Adverse Effects Associated with this compound
| Adverse Effect | Frequency | Severity |
|---|---|---|
| Gastrointestinal Issues | Common | Mild to Moderate |
| Allergic Reactions | Rare | Moderate |
| Renal Impairment | Very Rare | Severe |
Regulatory Status and Market Availability
This compound is approved in several countries for the treatment of muscle spasms and pain management. Its availability varies by region, reflecting differing regulatory standards.
Propriétés
Numéro CAS |
8015-13-2 |
|---|---|
Formule moléculaire |
C23H29N5O4 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C10H12N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-9H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
Clé InChI |
PVWDEINYTFXGFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Key on ui other cas no. |
8015-13-2 |
Synonymes |
Cibalgin eunalgit |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















